RSK2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

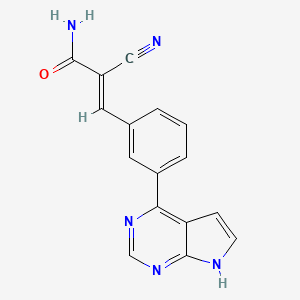

Molecular Formula |

C16H11N5O |

|---|---|

Molecular Weight |

289.29 g/mol |

IUPAC Name |

(E)-2-cyano-3-[3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C16H11N5O/c17-8-12(15(18)22)7-10-2-1-3-11(6-10)14-13-4-5-19-16(13)21-9-20-14/h1-7,9H,(H2,18,22)(H,19,20,21)/b12-7+ |

InChI Key |

PBACTZXZNFJQGT-KPKJPENVSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)/C=C(\C#N)/C(=O)N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)C=C(C#N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

RSK2-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSK2-IN-2 is a reversible covalent inhibitor that has demonstrated activity against Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MEK-ERK signaling pathway. Dysregulation of the RSK2 pathway is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the pertinent signaling pathways.

Introduction to RSK2 and its Role in Cellular Signaling

Ribosomal S6 Kinase 2 (RSK2), encoded by the RPS6KA3 gene, is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[1][2] As a downstream component of the mitogen-activated protein kinase (MAPK) cascade, RSK2 is activated by extracellular signal-regulated kinases 1 and 2 (ERK1/2) in response to various stimuli such as growth factors and hormones.[2] Once activated, RSK2 phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating gene expression and cellular function. Its role in promoting cell proliferation and survival has positioned RSK2 as a significant target in oncology drug discovery.[3]

This compound: A Reversible Covalent Inhibitor

This compound (also referred to as Compound 25) has been identified as a reversible covalent inhibitor of RSK2.[4] It also exhibits inhibitory activity against Mitogen- and Stress-activated Kinase 1 (MSK1), MSK2, and RSK3. The primary citation for this compound describes a series of chloropyrimidines developed as covalent inhibitors of MSK1, with this compound being one of the characterized compounds.

Mechanism of Covalent Inhibition

Reversible covalent inhibitors represent a class of compounds that initially form a non-covalent complex with the target protein, followed by the formation of a covalent bond with a specific amino acid residue. This covalent interaction is, by design, reversible, which can offer advantages in terms of safety and pharmacodynamics compared to irreversible covalent inhibitors. While the specific covalent mechanism for this compound is not fully detailed in the available literature, similar cyanoacrylamide-based inhibitors have been shown to target cysteine residues within the kinase domain.

Quantitative Data

Quantitative data for this compound's direct inhibition of RSK2 is limited in the public domain. However, its potent activity in a related signaling cascade has been reported.

| Compound | Target/Assay | pIC50 | IC50 | Reference |

| This compound | ERK2-MSK1 Cascade | 9.6 | ~0.25 nM |

Note: The pIC50 of 9.6 corresponds to an IC50 value of approximately 0.25 nM. This value reflects the compound's potency in a cellular cascade involving MSK1, a closely related kinase to RSK2. Direct enzymatic IC50, Ki, or Kd values for this compound against RSK2 are not currently available in the cited literature.

For the purpose of comparison, the following table summarizes the IC50 values of other known RSK2 inhibitors.

| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference |

| BI-D1870 | 31 | 24 | 18 | 15 | |

| LJI308 | 6 | 4 | 13 | N/A | |

| RSK-IN-2 (Compound 3e) | 30.78 | 37.89 | 20.51 | 91.28 | |

| SL0101 | N/A | ~400 | Not Inhibited | Not Inhibited | |

| BIX 02565 | N/A | 1.1 | N/A | N/A | |

| Carnosol | N/A | ~5500 | N/A | N/A | |

| Pluripotin | 500 | 2500 | 3300 | 10000 |

Signaling Pathway and Point of Inhibition

RSK2 is a critical node in the Ras/Raf/MEK/ERK signaling pathway. Upon activation by ERK1/2, RSK2 translocates to the nucleus to phosphorylate transcription factors or remains in the cytoplasm to regulate protein synthesis and cell survival. This compound, by inhibiting RSK2, is expected to block these downstream signaling events.

Experimental Protocols

The characterization of RSK2 inhibitors typically involves in vitro kinase assays to determine their potency and selectivity. Below are representative protocols that can be adapted for the evaluation of this compound.

In Vitro RSK2 Kinase Assay (Radiometric)

This protocol is a standard method for measuring the activity of a kinase inhibitor.

Materials:

-

Recombinant active RSK2 enzyme

-

RSK2-specific substrate peptide (e.g., a synthetic peptide derived from CREB)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the substrate peptide, and the RSK2 enzyme.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular Assay for RSK2 Activity

To assess the activity of this compound in a cellular context, the phosphorylation of a downstream RSK2 substrate, such as Y-box binding protein 1 (YB-1), can be measured by Western blotting.

Materials:

-

Cancer cell line known to have active RSK2 signaling (e.g., a triple-negative breast cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., EGF) to stimulate the pathway

-

Lysis buffer

-

Primary antibodies (anti-phospho-YB-1, anti-total-YB-1, anti-RSK2, anti-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling.

-

Treat the cells with various concentrations of this compound for a specified period.

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the ERK-RSK2 pathway.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-YB-1 and total YB-1. Use antibodies against total RSK2 and a housekeeping protein like actin as loading controls.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on YB-1 phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the biological roles of RSK2 and related kinases. Its characterization as a reversible covalent inhibitor highlights a promising strategy for targeting this important cancer-related kinase. Further studies are warranted to fully elucidate its kinetic properties, precise binding site on RSK2, and its broader selectivity profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further explore the mechanism and therapeutic potential of this compound and other novel RSK inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of RSK2-IN-2 in the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. The 90-kDa ribosomal S6 kinases (RSKs), particularly RSK2 (RPS6KA3), are key downstream effectors of the MAPK cascade, activated by extracellular signal-regulated kinases 1 and 2 (ERK1/2). RSK2 plays a pivotal role in cell transformation and cancer development, mediating its effects through the phosphorylation of a diverse array of nuclear and cytoplasmic substrates. This technical guide provides an in-depth overview of the role of RSK2 in the MAPK signaling pathway and details the characteristics and experimental evaluation of RSK2-IN-2, a reversible covalent inhibitor of RSK2. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and signal transduction.

Introduction: RSK2, a Key Node in the MAPK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and hormones to the nucleus, culminating in the regulation of gene expression and other cellular responses.[1][2] The canonical activation of this pathway involves a series of sequential phosphorylation events: Ras, Raf, MEK, and finally ERK. Activated ERK1/2 can then phosphorylate a multitude of downstream targets, including the RSK family of serine/threonine kinases.[3][4]

RSK2 is directly phosphorylated and activated by ERK1/2, and its activation is a critical step in mediating the downstream effects of the MAPK pathway.[1] Once activated, RSK2 translocates to the nucleus and cytoplasm, where it phosphorylates a wide range of substrates involved in cell proliferation, survival, and motility. Key substrates of RSK2 include transcription factors such as c-Fos and CREB, and histone H3, highlighting its role in regulating gene expression and chromatin remodeling. The aberrant activation of the ERK/RSK2 signaling axis is frequently observed in various cancers, promoting cell transformation and tumor progression. Consequently, the development of specific RSK2 inhibitors is a promising strategy for cancer therapy.

This compound: A Reversible Covalent Inhibitor

This compound (also known as Compound 25) is a reversible covalent inhibitor that targets the C-terminal kinase domain (CTKD) of RSK2. This compound has also been shown to inhibit other closely related kinases, including MSK1, MSK2, and RSK3. The mechanism of inhibition involves the formation of a covalent bond with a cysteine residue (Cys436) within the CTKD of RSK2.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the available quantitative data.

| Compound | Target(s) | Assay Type | Potency | Reference |

| This compound (Compound 25) | RSK2, MSK1, MSK2, RSK3 | ERK2-MSK1 cascade assay | pIC50 = 9.6 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway Diagram

The following diagram illustrates the position of RSK2 within the MAPK signaling cascade and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of RSK2 and the effects of its inhibitors.

In Vitro RSK2 Kinase Assay (Radiometric)

This protocol is adapted from a standard radiometric kinase assay format and can be used to determine the inhibitory potential of compounds like this compound against RSK2.

Materials:

-

Active recombinant RSK2 enzyme

-

RSK2 substrate peptide (e.g., KRRRLSSLRA)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution (10 mM)

-

[γ-³²P]ATP

-

This compound or other test compounds

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare the kinase reaction mixture by combining Kinase Assay Buffer, the RSK2 substrate peptide, and the desired concentration of this compound.

-

Add active RSK2 enzyme to the reaction mixture and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for RSK2.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Western Blotting for MAPK Pathway Activation

This protocol allows for the analysis of the phosphorylation status of key proteins in the MAPK pathway in response to stimuli and inhibitor treatment.

Materials:

-

Cell culture reagents

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-RSK, anti-RSK, anti-phospho-CREB, anti-CREB)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and grow to the desired confluency. Treat with this compound for the desired time, followed by stimulation with a growth factor (e.g., EGF) if required.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer and resolve by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Cell Proliferation Assay (CCK-8/XTT)

This colorimetric assay measures cell viability and can be used to assess the anti-proliferative effects of RSK2 inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound or other test compounds

-

CCK-8 or XTT assay kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the CCK-8 or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value of the compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Conclusion

RSK2 is a critical downstream effector of the MAPK signaling pathway and represents a promising therapeutic target in oncology. The development of potent and selective inhibitors, such as this compound, provides valuable tools for dissecting the biological functions of RSK2 and for the potential treatment of cancers driven by aberrant MAPK signaling. The experimental protocols and workflows detailed in this guide offer a framework for the comprehensive evaluation of RSK2 inhibitors and their impact on the MAPK cascade. Further research into the nuances of RSK2 signaling and the development of next-generation inhibitors will be crucial for translating these findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of RSK2 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal S6 Kinase 2 (RSK2), a member of the p90 ribosomal S6 kinase family, is a serine/threonine kinase that functions as a critical downstream effector of the Ras/ERK signaling pathway.[1][2] Its activation is initiated by extracellular signals such as growth factors and cytokines, leading to the regulation of a wide array of cellular processes, including cell proliferation, survival, motility, and differentiation.[3][4] Dysregulation of RSK2 activity has been implicated in several human diseases, most notably cancer and Coffin-Lowry Syndrome.[1] Understanding the downstream targets of RSK2 is paramount for elucidating its physiological and pathological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the known downstream targets of RSK2, methodologies for their identification and validation, and the signaling pathways in which they operate.

RSK2 Signaling Pathway

RSK2 is activated through a multi-step phosphorylation cascade. Extracellular signals trigger the activation of the Ras/Raf/MEK/ERK pathway. Activated ERK1/2 then phosphorylates RSK2 at multiple sites, leading to the activation of its C-terminal kinase domain (CTKD). The activated CTKD autophosphorylates a docking site for PDK1, which in turn phosphorylates and activates the N-terminal kinase domain (NTKD). It is the NTKD that is responsible for phosphorylating the majority of RSK2 substrates.

Downstream Targets of RSK2 Kinase

RSK2 phosphorylates a diverse range of proteins located in both the cytoplasm and the nucleus. These substrates are involved in various cellular functions, including transcription, translation, cell cycle regulation, and apoptosis. The following table summarizes some of the key downstream targets of RSK2. Due to the difficulty in obtaining precise stoichiometric data from the literature, quantitative values are presented as reported in specific studies, which are often qualitative or semi-quantitative.

| Target Protein | Cellular Localization | Function | Phosphorylation Site(s) | Quantitative Data | Reference(s) |

| Transcription Factors | |||||

| c-Fos | Nucleus | Transcription factor involved in cell proliferation and differentiation. | Ser362 | Phosphorylation on Ser362 by RSK2 protects c-Fos from degradation. | |

| CREB (cAMP response element-binding protein) | Nucleus | Transcription factor that regulates genes involved in cell survival and proliferation. | Ser133 | EGF-induced phosphorylation of CREB at Ser133 is severely reduced in RSK2-deficient cells. | |

| ATF4 (Activating transcription factor 4) | Nucleus | Transcription factor essential for osteoblast differentiation and function. | Ser245 | RSK2-mediated phosphorylation of ATF4 is required for its stability and transcriptional activity. | |

| YB-1 (Y-box binding protein-1) | Cytoplasm/Nucleus | Transcription and translation factor implicated in cancer progression. | Ser102 | RSK1/2 directly phosphorylate YB-1 at Ser102. Inhibition of RSK blocks this phosphorylation. | |

| NFAT3 (Nuclear factor of activated T-cells 3) | Cytoplasm/Nucleus | Transcription factor involved in muscle cell differentiation. | Multiple Serine sites | RSK2 phosphorylates NFAT3 in vitro with a Km of 3.559 μM. | |

| Epigenetic Factors | |||||

| Histone H3 | Nucleus | Core component of the nucleosome, involved in chromatin remodeling. | Ser10 | EGF-stimulated phosphorylation of Histone H3 at Ser10 is dependent on RSK2. | |

| Histone H2AX | Nucleus | A variant of histone H2A involved in DNA repair. | - | RSK2 can phosphorylate Histone H2AX. | |

| Signaling Molecules | |||||

| IκBα | Cytoplasm | Inhibitor of the NF-κB transcription factor. | - | RSK2 can phosphorylate IκBα. | |

| Caspase-8 | Cytoplasm | Initiator caspase involved in the extrinsic apoptosis pathway. | - | RSK2 can phosphorylate Caspase-8. | |

| SPRED2 | Cytoplasm | Negative regulator of the Ras-MAPK pathway. | Ser167, Ser168 | RSK2 phosphorylates SPRED2 at Ser167 and Ser168. | |

| RIOK2 | Cytoplasm/Nucleus | Atypical protein kinase involved in ribosome biogenesis. | Ser483 | MAPK signaling induces RSK1/2-dependent phosphorylation of RIOK2 at Ser483. | |

| LARG (ARHGEF12) | Cytoplasm | RhoGEF that activates Rho GTPases to regulate cell motility. | Ser1288 | RSK2 directly phosphorylates LARG at Ser1288, leading to RhoA activation. |

Experimental Protocols for Target Identification and Validation

The identification and validation of RSK2 kinase substrates involve a combination of in vitro and in vivo techniques. A general workflow is depicted below, followed by detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly tests the ability of RSK2 to phosphorylate a putative substrate.

Materials:

-

Active recombinant RSK2 enzyme.

-

Purified recombinant substrate protein (e.g., GST-fusion protein).

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

-

ATP (including radiolabeled [γ-³²P]ATP).

-

SDS-PAGE gels and autoradiography equipment.

Protocol:

-

Set up the kinase reaction in a microcentrifuge tube by combining the kinase buffer, active RSK2, and the substrate protein.

-

Initiate the reaction by adding ATP (containing a spike of [γ-³²P]ATP). A typical final ATP concentration is 50-100 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Stain the gel with Coomassie Blue to visualize total protein.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the substrate.

An alternative non-radioactive method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if RSK2 and a putative substrate interact within a cellular context.

Materials:

-

Cell line expressing endogenous or tagged versions of RSK2 and the substrate.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody specific to the "bait" protein (e.g., anti-RSK2 or anti-tag).

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer).

-

Western blotting reagents.

Protocol:

-

Lyse the cells to release proteins while maintaining protein-protein interactions.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the "bait" antibody to form immune complexes.

-

Add protein A/G beads to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the "bait" protein and its interacting partners from the beads.

-

Analyze the eluate by Western blotting using an antibody against the "prey" protein (the putative substrate).

Mass Spectrometry-Based Phosphoproteomics

This powerful technique allows for the large-scale, unbiased identification of phosphorylation sites, including those regulated by RSK2.

General Workflow:

-

Sample Preparation: Cells are cultured under different conditions (e.g., with and without RSK2 inhibition or knockdown). Proteins are extracted and digested into peptides, often using trypsin.

-

Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is crucial. Common methods include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography.

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The MS/MS spectra provide information about the peptide sequence and the location of the phosphate group.

-

Data Analysis: The MS/MS data is searched against a protein sequence database to identify the phosphopeptides and their corresponding proteins. Quantitative analysis, often using stable isotope labeling techniques like SILAC or TMT, allows for the comparison of phosphorylation levels between different experimental conditions.

Conclusion

The identification and characterization of RSK2 downstream targets are essential for a complete understanding of its role in cellular signaling and disease. The substrates listed in this guide represent a significant portion of the known RSK2 interactome, primarily implicating this kinase in the regulation of gene expression and cell fate decisions. The provided experimental protocols offer a roadmap for researchers to identify and validate novel RSK2 substrates, which will undoubtedly lead to new insights into RSK2 biology and may unveil novel therapeutic targets for a range of diseases, including cancer. Future studies employing advanced quantitative proteomics will be crucial for a more comprehensive and stoichiometric understanding of the RSK2-regulated phosphoproteome.

References

- 1. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phosphoserine-regulated docking site in the protein kinase RSK2 that recruits and activates PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomal subunit kinase-2 is required for growth factor-stimulated transcription of the c-Fos gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of RSK2-IN-2: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MEK-ERK signaling pathway, has emerged as a compelling target for therapeutic intervention in oncology and other diseases. Overexpression and hyperactivity of RSK2 are implicated in cell proliferation, survival, and metastasis. RSK2-IN-2 (also referred to as Compound 25) is a novel, reversible covalent inhibitor that has demonstrated potent activity against RSK2 and the closely related Mitogen- and Stress-Activated Kinases (MSKs). This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, presenting key data, detailed experimental methodologies, and visualizations of relevant biological pathways and scientific workflows.

Discovery and Development Workflow

The discovery of a targeted covalent inhibitor like this compound typically follows a structured workflow designed to identify and optimize a molecule that can form a specific and reversible bond with its target protein.

The Core Mechanism of RSK2-IN-2: A Technical Guide to Reversible Covalent Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RSK2-IN-2, a reversible covalent inhibitor targeting the p90 ribosomal S6 kinase 2 (RSK2). RSK2 is a key downstream component of the Ras-MAPK signaling pathway, playing a pivotal role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound represents a sophisticated approach to kinase inhibition, leveraging a reversible covalent mechanism to achieve high potency and potential selectivity. This document details the mechanism of action, quantitative binding data, and the experimental protocols used to characterize this inhibitor.

The RSK2 Signaling Pathway

RSK2 is a serine/threonine kinase that functions as a downstream effector of the extracellular signal-regulated kinase (ERK). Upon activation by growth factors, cytokines, or other stimuli, the Ras/Raf/MEK/ERK cascade is initiated, culminating in the activation of ERK1/2. Activated ERK1/2 then phosphorylates and activates RSK2, which in turn phosphorylates a wide array of cytoplasmic and nuclear substrates. These substrates are involved in critical cellular processes including gene expression, cell cycle progression, and the regulation of apoptosis.

Mechanism of Reversible Covalent Inhibition

This compound, also identified as Compound 25 in the primary literature, is a member of a novel series of chloropyrimidine-based inhibitors.[1] Unlike traditional non-covalent inhibitors that rely solely on reversible binding interactions, or irreversible inhibitors that form a permanent bond, this compound utilizes a reversible covalent mechanism.

The inhibitor initially forms a non-covalent complex with the target kinase. Subsequently, the electrophilic chloropyrimidine warhead undergoes a nucleophilic aromatic substitution (SNAr) reaction with a strategically located, non-catalytic cysteine residue within the kinase's C-terminal kinase domain (CTKD).[2] For the closely related MSK1, this has been confirmed to be Cys440.[2] Given the high homology, it is strongly presumed that the analogous residue in RSK2, Cysteine-436 (Cys436) , is the target. This covalent bond formation significantly enhances the inhibitor's potency and residence time. The "reversibility" of this interaction is a key feature, designed to reduce the potential for permanent off-target modifications, a concern often associated with irreversible covalent drugs.[3]

Quantitative Inhibitor Data

This compound demonstrates potent activity against its target kinases. While specific data for RSK2 is not publicly available in the primary literature, its high potency against the closely related MSK1 provides a strong indication of its efficacy.

| Compound Name | Target Kinase / Cascade | Potency (pIC50) | Assay Type | Reference |

| This compound | ERK2-MSK1 Cascade | 9.6 | Biochemical Cascade Assay | [1] |

| (Compound 25) | RSK1, RSK2, RSK3 | Inhibits | Not Specified |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The pIC50 of 9.6 corresponds to an IC50 in the low nanomolar range.

Experimental Protocols

The characterization of a reversible covalent inhibitor like this compound involves a multi-faceted approach, including biochemical assays to determine potency and mass spectrometry to confirm the covalent binding mechanism.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Example)

Potency (IC50) is often determined using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based competition binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor. A Europium-labeled antibody binds the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.

Workflow:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO. Further dilute into the assay buffer to create 4X final concentrations.

-

Prepare a 2X solution of tagged RSK2 kinase and Europium-labeled anti-tag antibody in assay buffer.

-

Prepare a 4X solution of the Alexa Fluor™-labeled kinase tracer in assay buffer.

-

-

Assay Plate Setup (384-well):

-

Add 4 µL of the 4X serially diluted inhibitor or DMSO vehicle control to the appropriate wells.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Initiate the reaction by adding 4 µL of the 4X tracer solution to all wells.

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for at least 60 minutes, protected from light.

-

Read the plate on a TR-FRET capable plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor) following excitation at ~340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mass Spectrometry for Covalent Adduct Confirmation

Intact protein mass spectrometry is used to confirm that the inhibitor forms a covalent bond with the target protein.

Principle: The precise mass of the protein is measured before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent protein-inhibitor adduct.

Workflow:

-

Sample Preparation:

-

Incubate a solution of purified RSK2 protein (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) for a set time (e.g., 1-2 hours) at room temperature.

-

Prepare a control sample of RSK2 protein with DMSO vehicle.

-

-

LC-MS Analysis:

-

Inject the samples onto a liquid chromatography (LC) system, typically using a reverse-phase column (e.g., C4), to desalt the protein and separate it from the unbound inhibitor.

-

Elute the protein directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

-

Data Acquisition:

-

Acquire the mass spectrum of the intact protein. The protein will appear as a series of multiply charged ions.

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to calculate the exact molecular weight of the protein species present.

-

Compare the mass of the protein from the inhibitor-treated sample to the vehicle control. A mass shift equal to the molecular weight of this compound confirms 1:1 covalent binding.

-

Conclusion

This compound is a potent, reversible covalent inhibitor that targets the C-terminal kinase domain of RSK2, a critical node in oncogenic signaling pathways. Its unique chloropyrimidine warhead engages in a reversible SNAr reaction with Cys436, providing a mechanism that combines high potency with a potentially improved safety profile over irreversible inhibitors. The methodologies outlined herein, from TR-FRET-based biochemical assays to intact protein mass spectrometry, are essential for the comprehensive characterization of such advanced inhibitors. This technical guide provides a foundational understanding of this compound for professionals engaged in the discovery and development of next-generation kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Kinase Selectivity Profile of RSK2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of RSK2-IN-2, a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2). The information presented herein is intended to support research and drug development efforts targeting RSK and related kinase signaling pathways.

Introduction to this compound

This compound (also referred to as Compound 25) is a small molecule inhibitor that targets the kinase activity of RSK2. It has been identified as a reversible covalent inhibitor and has been shown to exhibit activity against other closely related kinases, including Mitogen- and Stress-Activated Kinase 1 (MSK1), MSK2, and RSK3.[1] Understanding the broader kinase selectivity profile is crucial for interpreting its biological effects and for its potential development as a therapeutic agent.

Kinase Selectivity Profile of this compound

The inhibitory activity of this compound has been assessed against a panel of kinases. The following table summarizes the available quantitative data on its potency.

| Kinase Target | Assay Type | Result (pIC50) |

| RSK2 | Biochemical Assay | Data Not Available in Searched Literature |

| MSK1 | ERK2-MSK1 Cascade Assay | 9.6 |

| MSK2 | Biochemical Assay | Data Not Available in Searched Literature |

| RSK3 | Biochemical Assay | Data Not Available in Searched Literature |

Note: While this compound is described as an inhibitor of RSK2, MSK2, and RSK3, specific pIC50 or IC50 values against these individual kinases were not available in the searched literature. The provided pIC50 value reflects the compound's potent activity in a cellular cascade assay involving MSK1.[1]

Experimental Protocols

A detailed experimental protocol for determining the kinase inhibitory activity of compounds like this compound can be adapted from established biochemical kinase assays. Below is a representative protocol based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology, commonly used for kinase screening and profiling.

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate peptide by the kinase. The assay utilizes a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that is bound by streptavidin-linked allophycocyanin (APC) (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Upon excitation of the europium, energy is transferred to the APC, which then emits light at a specific wavelength. The intensity of this emitted light is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity.

Materials and Reagents

-

Recombinant human RSK2 enzyme

-

Biotinylated substrate peptide (e.g., a peptide derived from a known RSK2 substrate)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-APC

-

Stop solution (e.g., 10 mM EDTA in kinase assay buffer)

-

384-well low-volume microplates

-

Plate reader capable of time-resolved fluorescence detection

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the RSK2 enzyme solution (pre-diluted in kinase assay buffer) to each well.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP (at a concentration close to the Km for the kinase).

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

-

Reaction Termination and Detection:

-

Stop the kinase reaction by adding 5 µL of the stop solution containing the Eu-labeled antibody and Streptavidin-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody binding and signal development.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 value.

-

Visualizations

Signaling Pathway

References

The Impact of RSK2-IN-2 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSK2-IN-2 is a reversible, covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2), a serine/threonine kinase that functions as a critical downstream effector of the Ras/MAPK signaling pathway. By modulating the activity of various transcription factors and epigenetic regulators, RSK2 plays a significant role in cell proliferation, survival, and transformation. Consequently, inhibition of RSK2 with molecules like this compound presents a promising therapeutic strategy, particularly in oncology. This document provides an in-depth technical overview of this compound's mechanism of action, its effects on gene expression, and the experimental protocols used to elucidate these effects. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of RSK2 inhibition.

Introduction to RSK2 and the MAPK Signaling Pathway

The 90 kDa ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that are downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, RSK isoforms are activated by extracellular signal-regulated kinases (ERK) 1 and 2 in response to various extracellular signals, including growth factors and hormones.[3] RSK2 is implicated in a multitude of cellular processes, such as cell growth, differentiation, survival, and motility.[3] Its role in phosphorylating nuclear substrates like c-Fos, CREB, and histone H3 underscores its importance in regulating gene expression.[4] Dysregulation of the Ras-ERK-RSK2 pathway is a common feature in many human cancers, making RSK2 a compelling target for therapeutic intervention.

This compound: A Covalent Inhibitor of RSK2

This compound is identified as a reversible covalent inhibitor of RSK2 (also known as RPS6KA3). It also shows inhibitory activity against MSK1, MSK2, and RSK3. The covalent nature of its binding allows for potent and sustained inhibition of RSK2's kinase activity, thereby blocking downstream signaling events.

The RSK2 Signaling Pathway and Points of Inhibition

RSK2 is a key node in the MAPK signaling cascade. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates Ras, Raf, MEK, and finally ERK. Activated ERK then phosphorylates and activates RSK2. This compound directly targets the kinase activity of RSK2, preventing the phosphorylation of its downstream substrates.

Effects of RSK2 Inhibition on Gene Expression

While direct transcriptomic studies using this compound are not yet widely published, data from studies involving RSK2 knockdown provide a strong proxy for the effects of its inhibition. A DNA microarray analysis of metastatic 212LN cells with stable knockdown of RSK2 revealed significant changes in gene expression. This study identified 115 commonly downregulated genes and 45 commonly upregulated genes (with a fold change >1.5) upon RSK2 depletion, indicating that RSK2 has a complex role in regulating the transcriptome.

Quantitative Data on Gene Expression Changes

The following tables summarize key genes identified as being regulated by the RSK2-CREB signaling pathway, based on knockdown studies. These genes represent high-priority targets for validation in studies utilizing this compound.

Table 1: Genes Upregulated by RSK2 Signaling (Downregulated upon RSK2 Knockdown)

| Gene Symbol | Full Name | Putative Function |

| PTK6 | Protein Tyrosine Kinase 6 | Anti-apoptotic factor |

Table 2: Genes Downregulated by RSK2 Signaling (Upregulated upon RSK2 Knockdown)

| Gene Symbol | Full Name | Putative Function |

| ING3 | Inhibitor of Growth Family Member 3 | Pro-apoptotic factor |

Experimental Protocols

This section details the methodologies for key experiments relevant to studying the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines with active MAPK signaling (e.g., HeLa, MCF-7, A431) are suitable models.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: For experimental assays, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 1-10 µM, determined by dose-response studies) or DMSO as a vehicle control. Treatment duration can range from a few hours for signaling studies to several days for proliferation assays.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of RSK2 substrates and the total protein levels of relevant pathway components.

-

Protocol:

-

After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-CREB (Ser133), total CREB, RSK2, β-actin).

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to validate changes in the mRNA expression of target genes identified in microarray studies or hypothesized to be downstream of RSK2.

-

Protocol:

-

Total RNA is extracted from this compound-treated and control cells using TRIzol reagent or a similar kit.

-

cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase kit.

-

qPCR is performed using SYBR Green master mix and gene-specific primers.

-

The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

A melting curve analysis is performed to ensure the specificity of the amplified product.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin), and relative expression is calculated using the ΔΔCt method.

-

Table 3: Example Primer Sequences for qRT-PCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| PTK6 | (Sequence to be designed) | (Sequence to be designed) |

| ING3 | (Sequence to be designed) | (Sequence to be designed) |

| GAPDH | (Standard validated sequence) | (Standard validated sequence) |

Microarray Analysis

To obtain a global view of gene expression changes induced by this compound, a microarray analysis can be performed.

-

Protocol Outline:

-

High-quality total RNA is extracted from cells treated with this compound and vehicle control.

-

The integrity of the RNA is assessed using a bioanalyzer.

-

cDNA is synthesized, labeled with a fluorescent dye (e.g., Cy3 or Cy5), and hybridized to a microarray chip containing probes for thousands of genes.

-

After washing, the chip is scanned to measure the fluorescence intensity for each probe.

-

The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes (DEGs) with a significant fold change and p-value.

-

Conclusion and Future Directions

This compound is a potent tool for investigating the biological functions of RSK2 and holds therapeutic promise. The inhibition of RSK2 leads to significant alterations in gene expression programs that control cell survival and proliferation. While studies on RSK2 knockdown have provided initial insights into these transcriptional changes, further research utilizing specific inhibitors like this compound is necessary. Global transcriptomic and proteomic analyses will be instrumental in fully elucidating the downstream effects of RSK2 inhibition and identifying biomarkers for patient stratification in future clinical applications.

References

- 1. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]

- 3. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RSK2 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) represents the most aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets renders TNBC difficult to treat with targeted therapies, leaving cytotoxic chemotherapy as the primary treatment modality. However, high rates of relapse and chemoresistance underscore the urgent need for novel therapeutic strategies. Emerging evidence has identified Ribosomal S6 Kinase 2 (RSK2), a serine/threonine kinase, as a critical mediator of TNBC pathogenesis and a promising therapeutic target. This technical guide provides a comprehensive overview of the role of RSK2 in TNBC, detailing its signaling pathways, impact on tumor progression, and the preclinical validation of RSK2 inhibitors. This document is intended to serve as a resource for researchers and drug development professionals working to advance new therapies for this challenging disease.

Introduction to RSK2 in Triple-Negative Breast Cancer

RSK2, a member of the p90 ribosomal S6 kinase family, is a key downstream effector of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade. Its functional significance in TNBC was first highlighted in an unbiased kinome-wide siRNA screen that identified RSK2 as a top candidate for therapeutic intervention in this breast cancer subtype. Subsequent studies have validated that TNBC cells are functionally dependent on RSK2 for their growth and survival. High expression levels of activated, phosphorylated RSK2 (p-RSK2) are frequently observed in TNBC patient tumors, with approximately 87% of metastatic TNBC tumors expressing RSK2, and of those, 41% exhibiting very high expression levels. This elevated expression is correlated with poorer overall survival, further cementing RSK2's role as a key player in TNBC progression.

The RSK2 Signaling Axis in TNBC

RSK2 is uniquely positioned at the convergence of two major signaling cascades implicated in cancer: the MAPK/ERK and the PI3K pathways. Its activation is a multi-step process initiated by extracellular signals such as growth factors.

Upstream Activation of RSK2

The activation of RSK2 is initiated by the upstream kinase ERK, which phosphorylates RSK2 at multiple sites. This initial phosphorylation event leads to the autophosphorylation of RSK2's C-terminal kinase domain, creating a docking site for PDK1. Subsequently, PDK1 phosphorylates and activates the N-terminal kinase domain of RSK2, rendering it fully active.

Upstream activation cascade of RSK2 in TNBC.

Downstream Effectors of RSK2

Once activated, RSK2 phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating key cellular processes that contribute to the malignant phenotype of TNBC.

-

YB-1 (Y-box Binding Protein-1): A primary and critical downstream target of RSK2 is the transcription/translation factor YB-1. RSK2 directly phosphorylates YB-1 at serine 102 (S102). This phosphorylation event is crucial as it promotes the translocation of YB-1 into the nucleus. Nuclear YB-1 then orchestrates the transcription of a battery of genes implicated in:

-

Tumor Growth and Proliferation: Upregulation of growth factor receptors like EGFR.

-

Metastasis: Increased expression of genes such as urokinase-type plasminogen activator (uPA).

-

Drug Resistance: Enhanced expression of multidrug resistance (MDR) genes.

-

Immune Evasion: Increased expression of programmed death-ligand 1 (PD-L1).

-

-

Other Substrates: Besides YB-1, RSK2 phosphorylates other key proteins involved in cell proliferation and survival, including:

-

GSK3β (Glycogen Synthase Kinase 3 Beta): Involved in cell proliferation.

-

rpS6 (Ribosomal Protein S6) and eIF4B (Eukaryotic Initiation Factor 4B): Both play roles in translational regulation.

-

The nuclear translocation of activated RSK2 is considered a pivotal event in the transformation of normal cells to a malignant state. In a majority of TNBC patient tumors, activated RSK2 is indeed found localized in the nucleus, where it can exert its effects on transcription factors like YB-1.

Downstream signaling pathways of RSK2 in TNBC.

Functional Role of RSK2 in TNBC Progression

The activation of the RSK2 signaling axis has profound effects on the hallmarks of TNBC progression, including uncontrolled proliferation, survival, and metastasis.

Proliferation and Survival

Genetic silencing of RSK2 using siRNA or its pharmacological inhibition leads to a significant reduction in TNBC cell proliferation and induces apoptosis. [2, 3] This anti-proliferative effect is observed in both monolayer cultures and in vivo xenograft models. [2] Furthermore, RSK2 has been implicated in the survival of tumor-initiating cells (TICs), a subpopulation of cancer cells responsible for tumor recurrence and chemoresistance. Inhibition of RSK2 has been shown to specifically target and trigger cell death in the TIC population of TNBC. [1]

Metastasis and Epithelial-Mesenchymal Transition (EMT)

Metastasis is a major cause of mortality in TNBC patients. RSK2 plays a pivotal role in promoting the metastatic cascade. Inhibition of RSK1/2 has been demonstrated to inhibit multiple steps of the metastatic process in vivo. [5]

While the direct regulation of key EMT transcription factors (e.g., Snail, Slug, Twist) by RSK2 is still an active area of investigation, the RSK2-YB-1 axis is a critical mediator of a pro-mesenchymal phenotype. YB-1 is a known regulator of genes that drive EMT. By activating YB-1, RSK2 contributes to the acquisition of mesenchymal traits, which are characteristic of a more invasive and metastatic phenotype.

Quantitative Data on RSK2 in TNBC

The following tables summarize key quantitative data from preclinical studies on RSK2 in TNBC.

Table 1: RSK2 Expression and Clinical Correlation

| Parameter | Finding | Reference |

| Activated RSK2 in TNBC tumors | ~85% of TNBC tumors show activated RSK. | [5] |

| RSK2 Expression in mTNBC | ~87% of metastatic TNBC tumors express RSK2. | |

| High RSK2 Expression in mTNBC | ~41% of mTNBC tumors have very high RSK2 expression. | |

| RSK2 mRNA and Survival | High RSK2 mRNA expression is correlated with worse survival outcomes. | [1] |

| p-RSK2 and YB-1 Correlation | p-RSK2 levels are correlated with YB-1 expression in invasive breast cancer. | [2] |

Table 2: IC50 Values of RSK Inhibitors in TNBC Cell Lines

| Cell Line | Compound | IC50 (µM) | Assay | Reference |

| MDA-MB-231 | SL0101 analogue (1b) | ~3 | Survival | [8] |

| HCC70 | SL0101 analogue (1b) | ~15 | Survival | [8] |

| HDQ-P1 | SL0101 analogue (1b) | ~30 | Survival | [8] |

RSK2 as a Therapeutic Target

The critical role of RSK2 in driving TNBC progression makes it an attractive therapeutic target. A key advantage of targeting RSK2 over more upstream components of the MAPK pathway, such as MEK, is the potential for a more favorable side-effect profile and the avoidance of feedback activation of pro-survival pathways like the Akt pathway. [2]

Several small molecule inhibitors targeting the N-terminal kinase domain of RSK have been developed and have shown preclinical efficacy in TNBC models. These include SL0101 and its more potent analogue, as well as compounds like BI-D1870, LJH685, and LJI308. More recently, a novel, orally bioavailable RSK2 inhibitor, PMD-026, has entered a first-in-human Phase I/Ib clinical trial for patients with metastatic breast cancer, with a focus on TNBC.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of RSK2 in TNBC.

siRNA-Mediated Knockdown of RSK2 in TNBC Cells

This protocol describes the transient knockdown of RSK2 in a representative TNBC cell line, MDA-MB-231, to assess the functional consequences of RSK2 depletion.

Materials:

-

MDA-MB-231 cells

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

siRNA targeting RSK2 (e.g., Dharmacon ON-TARGETplus SMARTpool)

-

Non-targeting control siRNA

-

6-well tissue culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

Procedure:

-

Cell Seeding: The day before transfection, seed MDA-MB-231 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 5 µL of Lipofectamine RNAiMAX in 95 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

-

In a separate tube, dilute 25 pmol of RSK2 siRNA or control siRNA in 100 µL of Opti-MEM.

-

Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the ~200 µL of siRNA-lipid complexes to each well containing cells in fresh complete growth medium.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Validation of Knockdown: Harvest the cells and assess RSK2 protein levels by Western blotting to confirm successful knockdown.

Workflow for studying the effects of RSK2 knockdown.

Western Blot Analysis of RSK2 and p-YB-1

This protocol is for the detection of total and phosphorylated RSK2 and YB-1 in TNBC cell lysates to assess the activation state of the RSK2 signaling pathway.

Materials:

-

Treated/untreated TNBC cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-RSK2 (Ser380), anti-RSK2, anti-p-YB-1 (S102), anti-YB-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts (20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-p-RSK2 (1:1000), anti-RSK2 (1:1000), anti-p-YB-1 (1:1000), anti-YB-1 (1:1000), anti-β-actin (1:5000).

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Visualize protein bands using a chemiluminescence imaging system.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of RSK2 inhibition on the metabolic activity and viability of TNBC cells.

Materials:

-

TNBC cells

-

96-well plates

-

RSK2 inhibitor (and vehicle control, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the RSK2 inhibitor or vehicle control for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Immunohistochemistry (IHC) for p-RSK2 in Patient Samples

This protocol outlines the staining of formalin-fixed, paraffin-embedded (FFPE) TNBC tissue sections to detect the expression and localization of activated RSK2.

Materials:

-

FFPE TNBC tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking serum

-

Primary antibody: anti-p-RSK2 (Ser380)

-

Biotinylated secondary antibody and streptavidin-HRP complex

-

DAB substrate-chromogen system

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to quench endogenous peroxidase activity.

-

Blocking: Block non-specific binding with blocking serum.

-

Primary Antibody Incubation: Incubate sections with anti-p-RSK2 antibody (1:100 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: Apply biotinylated secondary antibody followed by streptavidin-HRP complex. Visualize with DAB substrate.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Microscopic Analysis: Evaluate the staining intensity and subcellular localization of p-RSK2.

Conclusion and Future Directions

RSK2 has emerged as a compelling and validated therapeutic target for triple-negative breast cancer. Its central role in mediating signals from the MAPK and PI3K pathways to downstream effectors that drive proliferation, survival, and metastasis provides a strong rationale for its inhibition. The development of specific RSK2 inhibitors, some of which are now entering clinical trials, offers a promising new therapeutic avenue for patients with this aggressive disease. Future research should continue to focus on elucidating the full spectrum of RSK2's downstream targets and its role in the tumor microenvironment, including its contribution to immune evasion. Furthermore, the identification of predictive biomarkers of response to RSK2 inhibition will be crucial for the successful clinical implementation of this targeted therapy. The combination of RSK2 inhibitors with other targeted agents or immunotherapies may also represent a powerful strategy to overcome the therapeutic challenges of TNBC.

Methodological & Application

Application Notes and Protocols for RSK2 In Vitro Kinase Assay

These application notes provide a detailed protocol for conducting an in vitro kinase assay for Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the RAS-MAPK signaling pathway. The protocol is intended for researchers, scientists, and drug development professionals investigating RSK2 activity and identifying potential inhibitors.

Introduction

Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and migration.[1] As a downstream component of the mitogen-activated protein kinase (MAPK) signaling pathway, RSK2 is activated through phosphorylation by extracellular signal-regulated kinase (ERK).[1][2][3] Once activated, RSK2 phosphorylates a wide range of downstream substrates, making it a significant target in cancer research and other diseases.[1] This document provides a detailed protocol for measuring the in vitro kinase activity of RSK2.

RSK2 Signaling Pathway

Extracellular stimuli, such as growth factors and cytokines, activate receptor tyrosine kinases (RTKs), initiating the Ras-Raf-MEK-ERK signaling cascade. ERK then phosphorylates and activates RSK2. Activated RSK2, in turn, phosphorylates numerous downstream targets, including transcription factors like CREB and c-Fos, and other signaling molecules, thereby regulating gene expression and cellular processes.

References

Application Note: Western Blot Analysis of p-RSK Following Treatment with the Selective Inhibitor RSK2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras-MAPK signaling cascade.[1][2] This pathway is integral to the regulation of numerous cellular processes, including cell proliferation, survival, growth, and motility. The RSK family consists of four isoforms in humans (RSK1-4), which are activated through a series of phosphorylation events initiated by extracellular signal-regulated kinases (ERK1/2). Upon activation, RSK phosphorylates a wide array of substrates in both the cytoplasm and the nucleus, thereby modulating gene expression and other cellular functions. Dysregulation of the Ras-MAPK-RSK pathway is frequently implicated in various cancers, making RSK isoforms attractive targets for therapeutic intervention.[2]

Phosphorylation of RSK at specific residues, such as Serine 386 (for RSK2), is a critical step in its activation. Therefore, monitoring the levels of phosphorylated RSK (p-RSK) is a reliable method for assessing the activity of the upstream MAPK pathway and the efficacy of RSK inhibitors. RSK2-IN-2 is a potent and selective, reversible covalent inhibitor of RSK2.[1] This application note provides a detailed protocol for the analysis of p-RSK levels in cultured cells treated with this compound using Western blotting.

Signaling Pathway

The diagram below illustrates the canonical Ras-MAPK-RSK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a signaling cascade that leads to the activation of Ras, Raf, MEK, and finally ERK. Activated ERK then phosphorylates and activates RSK, which in turn phosphorylates its downstream targets. This compound specifically inhibits the kinase activity of RSK2, thereby preventing the phosphorylation of its substrates.

Caption: The Ras-MAPK-RSK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line (e.g., HeLa, A375) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Serum Starvation (Optional): To reduce basal levels of p-RSK, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to treatment.

-

Stimulation: To induce RSK phosphorylation, treat the cells with a suitable stimulant such as epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15-30 minutes.

-

Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Based on available data for similar RSK inhibitors, a starting concentration range of 1-10 µM can be used. A common treatment duration is 1-2 hours prior to cell lysis.

-

Control Groups:

-

Vehicle control (DMSO) without stimulant.

-

Vehicle control (DMSO) with stimulant.

-

This compound treated group with stimulant.

-

-

Protein Extraction

-

Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blot Analysis

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-RSK (e.g., phospho-RSK Ser386) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody for total RSK and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping the initial blot.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-RSK signal to the total RSK or loading control signal.

Western Blot Workflow

Caption: A streamlined workflow for Western blot analysis of p-RSK.

Data Presentation

The following table presents representative quantitative data from a Western blot analysis showing the effect of an RSK inhibitor on p-RSK levels in a stimulated cell line. The data is presented as the relative band intensity of p-RSK normalized to a loading control.

| Treatment Group | Stimulant | RSK Inhibitor | Relative p-RSK Level (Normalized) | % Inhibition |

| Control | - | - | 1.0 | N/A |

| Stimulated | + | - | 5.2 | 0% |

| Inhibitor Treated | + | + | 1.5 | 71.2% |

Data is hypothetical and for illustrative purposes, based on expected outcomes from published studies.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of p-RSK in response to treatment with the selective inhibitor this compound. By following these detailed methodologies, researchers can effectively assess the inhibitory activity of this compound and investigate the role of the RSK signaling pathway in various cellular processes. The provided diagrams and data presentation table serve as valuable tools for experimental planning and data interpretation.

References

Application Notes and Protocols: Utilizing RSK2-IN-2 in Triple-Negative Breast Cancer Cell Lines

For Research Use Only.

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently hyperactivated in TNBC, making it a promising avenue for therapeutic intervention.[1][2] A key downstream effector of this pathway is the p90 Ribosomal S6 Kinase 2 (RSK2).[1]